(2Z)-6-bromo-2-[(3-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-bromo-2-(3-cyanophenyl)imino-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrN3O2/c24-17-9-10-21-16(12-17)13-20(22(28)26-18-6-2-1-3-7-18)23(29-21)27-19-8-4-5-15(11-19)14-25/h1-13H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZSOAVOERYIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
This two-step approach begins with the Knoevenagel condensation of 5-bromo-2-hydroxybenzaldehyde (A ) and N-cyanoacetyl-N-phenylamide (B ) in the presence of a base catalyst (e.g., aqueous Na2CO3). The aldehyde group of A reacts with the active methylene group of B , forming an α,β-unsaturated intermediate (C ). Intramolecular cyclization then yields the chromene core (D ) (Figure 1).
In the second step, D undergoes amidation with 3-cyanoaniline (E ) using a coupling agent such as PyBOP [(benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate]. This forms the target compound via nucleophilic acyl substitution.
Optimization and Yields
- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
- Temperature : 25°C for condensation; 0–5°C for amidation
- Yield : 65–78% overall
Table 1: Key Parameters for Knoevenagel-Amidation Method
| Step | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Condensation | Na2CO3 | 4–6 | 70–80 |
| Amidation | PyBOP | 12–24 | 60–75 |
One-Pot Domino Synthesis
Reaction Design
This method combines Michael addition and cyclization in a single pot. A mixture of 5-bromo-2-hydroxybenzaldehyde (A ), ethyl cyanoacetate (F ), and 3-cyanoaniline (E ) reacts in ethanol under reflux. The base (piperidine) facilitates sequential enolate formation, conjugate addition, and ring closure.
Advantages and Limitations
- Advantages : Reduced purification steps; atom economy of 85–90%.
- Limitations : Requires precise stoichiometry; side products (e.g., over-alkylation) may form if temperatures exceed 80°C.
Table 2: One-Pot Synthesis Conditions
| Parameter | Value |
|---|---|
| Temperature | 78°C (reflux) |
| Time | 8–10 h |
| Solvent | Ethanol |
| Yield | 72–82% |
Phosphine-Mediated Coupling
Mechanistic Pathway
Triphenylphosphine (G ) reacts with dimethyl acetylenedicarboxylate (H ) to form a zwitterionic intermediate (I ), which subsequently reacts with 5-bromo-2-hydroxybenzaldehyde (A ). The intermediate undergoes proton transfer and cyclization to generate the chromene ester (J ), which is then converted to the carboxamide via aminolysis with 3-cyanoaniline (E ).
Kinetic and Thermodynamic Insights
- Rate-Determining Step : Cyclization (ΔG‡ = 78.42 kJ/mol, ΔS‡ = −67.09 J/mol·K).
- Activation Energy : 61.30 kJ/mol for the overall reaction.
Table 3: Activation Parameters for Phosphine-Mediated Synthesis
| Parameter | Value |
|---|---|
| ΔG‡ (Cyclization) | 78.42 ± 4.61 kJ/mol |
| ΔH‡ | 58.88 ± 2.34 kJ/mol |
| Solvent Effect (DCM vs. THF) | 15% higher yield in DCM |
Solid-Phase Synthesis Using Resin Support
Methodology
A Wang resin-bound chromene ester (K ) is treated with 3-cyanoaniline (E ) in the presence of HOBt (hydroxybenzotriazole) and DIC (diisopropylcarbodiimide). After cleavage from the resin (using 95% TFA), the crude product is purified via recrystallization.
Scalability and Purity
- Purity : >95% (HPLC)
- Scale : Up to 50 g per batch
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-bromo-2-[(3-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, which may reduce the imino group to an amine.
Substitution: The bromine atom in the chromene ring can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Thiol-substituted chromenes.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of chromene compounds exhibit notable anticancer properties. Studies have shown that (2Z)-6-bromo-2-[(3-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide can induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on different human cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 8.5 |
| This compound | A549 (lung cancer) | 0.9 |
| This compound | PC-3 (prostate cancer) | 35.0 |
These results indicate that the compound exhibits potent cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. It has been found to inhibit key enzymes involved in bacterial replication, such as DNA gyrase and dihydrofolate reductase.
In Vitro Antimicrobial Evaluation
The following table summarizes the antimicrobial activity observed for related derivatives:
| Compound | Pathogen Tested | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| (2Z)-6-bromo derivative | E. coli | 0.22 | 31.64 |
| (2Z)-6-bromo derivative | S. aureus | 0.35 | 28.50 |
These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
Material Science Applications
Beyond its biological applications, this compound has potential uses in material sciences, particularly in the development of organic electronic materials and sensors due to its unique electronic properties.
Organic Electronics
The compound's ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its structural characteristics can be modified to enhance charge mobility and stability in these devices.
Sensors
Due to its reactive nature, this compound can be utilized in the development of chemical sensors that detect specific analytes through changes in fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2Z)-6-bromo-2-[(3-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s imino and cyano groups are crucial for its binding affinity and specificity. Additionally, the bromine atom may participate in halogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position: Meta vs. Para Substitution
Evidence from HIV-1 RNase H/Integrase (IN) inhibition studies () highlights the critical role of substituent position on biological activity:
| Compound | Substituent Position | RNase H IC₅₀ (µM) | IN IC₅₀ (µM) | Selectivity (RNase H/IN Ratio) |
|---|---|---|---|---|
| 79 | Para (4-cyanophenyl) | 1.77 | 1.18 | ~1.5 |
| 80 | Meta (3-cyanophenyl) | Reduced activity | Reduced | N/A |
| 82 | Meta (3-cyanophenyl) | Improved | Improved | Higher selectivity |
- Meta-substituted analogs (e.g., compound 82) demonstrated enhanced selectivity for RNase H over IN compared to para-substituted counterparts. However, replacing a 4-cyanophenyl with a 3-cyanophenyl group (compound 80) reduced dual inhibitory activity, suggesting that additional structural factors (e.g., pyrimidyl groups in compound 81) modulate efficacy .
Substituent Type: Cyano vs. Phenoxy vs. Methylsulfanyl
(a) 3-Cyanophenyl vs. 4-Phenoxyphenyl
- The target compound’s 3-cyanophenyl group (electron-withdrawing) contrasts with the 4-phenoxyphenyl substituent in ’s analog.
(b) 3-Cyanophenyl vs. 4-Methylsulfanylphenyl
- The methylsulfanyl group in ’s analog introduces sulfur-mediated interactions (e.g., hydrogen bonding, redox activity). This substituent may enhance metabolic stability but reduce polarity compared to cyano .
Core Structure: Chromene vs. Benzothieno-Furan
- describes a benzothieno[3,2-b]furan carboxamide with a bromo substituent. The fused heterocyclic core increases rigidity and may alter binding kinetics compared to the chromene system, though both share carboxamide and halogen substituents .
Research Implications and Limitations
- Key Finding : Meta-substituted derivatives like the target compound balance RNase H/IN inhibition but require synergistic substituents (e.g., pyrimidyl groups) for optimal activity .
- Data Gaps : Direct enzymatic or cellular activity data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
- Design Recommendations :
- Prioritize meta-substituted electron-withdrawing groups for target engagement.
- Optimize carboxamide substituents to fine-tune solubility and binding.
Biological Activity
The compound (2Z)-6-bromo-2-[(3-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide belongs to a class of chromene derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
1. Synthesis and Structural Characteristics
The synthesis of chromene derivatives often involves various chemical transformations that enhance their biological properties. The specific compound can be synthesized through a multi-step process involving the reaction of 6-bromo-2H-chromene with appropriate amines and isocyanides to introduce the cyanophenyl and carboxamide functionalities.
Antimicrobial Properties
Recent studies have documented the antimicrobial activity of chromene derivatives, including those similar to this compound. For instance, a series of thiazole-linked chromenes demonstrated significant inhibition against various Gram-positive and Gram-negative bacteria, suggesting that structural modifications can lead to enhanced antimicrobial efficacy .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial (potential) | |
| 6-Bromo derivatives | IC50 ~1 μM against P2Y6 receptor | |
| Thiazole-linked chromenes | Effective against Gram-positive bacteria |
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes, particularly those involved in inflammatory pathways. For example, derivatives related to this compound have been identified as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in inflammation . The selectivity for COX-2 over COX-1 is crucial for minimizing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Antagonism : The compound may act as an antagonist at G-protein coupled receptors such as P2Y6, inhibiting calcium mobilization in astrocytoma cells .
- Inhibition of Enzymatic Activity : By selectively inhibiting COX enzymes, it may reduce the production of pro-inflammatory mediators.
4. Case Studies
A notable case study involved the evaluation of a series of chromene derivatives for their antimicrobial activities. The study found that specific substitutions on the chromene scaffold significantly influenced their antibacterial potency. For instance, compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .
5. Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Potential areas for investigation include:
- In vivo Studies : To assess the pharmacokinetics and pharmacodynamics.
- Mechanistic Studies : To elucidate the detailed pathways through which this compound exerts its effects.
Q & A
Basic: What are the standard synthetic routes for (2Z)-6-bromo-2-[(3-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide?
Answer:
The synthesis typically involves a multi-step approach:
Chromene Core Formation : Cyclization of a substituted salicylaldehyde derivative with a brominated acetylene or propargyl alcohol under acidic conditions (e.g., H₂SO₄ or PPA) to form the 6-bromo-2H-chromene scaffold.
Imine Formation : Condensation of the chromene-3-carbaldehyde intermediate with 3-cyanoaniline in a polar aprotic solvent (e.g., DMF or DMSO) under reflux, using catalytic acetic acid to promote Schiff base formation.
Amidation : Coupling of the imine intermediate with phenyl isocyanate or aniline derivatives via nucleophilic acyl substitution, often using coupling agents like EDC/HOBt in dichloromethane.
Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixture) .
Advanced: How can reaction conditions be optimized to preserve the Z-configuration of the imine group during synthesis?
Answer:
The Z-configuration is stabilized by:
- Solvent Choice : Use non-polar solvents (e.g., toluene) to minimize solvation effects that might favor E-isomerization.
- Temperature Control : Maintain reaction temperatures below 80°C to prevent thermal isomerization.
- Catalytic Additives : Introduce Lewis acids (e.g., ZnCl₂) to coordinate the imine nitrogen, locking the Z-configuration.
- Kinetic Trapping : Rapid quenching of the reaction post-condensation (e.g., ice-water bath) to arrest conformational changes.
Validation via NOESY NMR or X-ray crystallography is critical to confirm stereochemical integrity .
Basic: What spectroscopic techniques are used to confirm the structure and purity of this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the chromene backbone (e.g., δ 6.8–7.5 ppm for aromatic protons), imine proton (δ ~8.2 ppm), and carboxamide carbonyl (δ ~168 ppm).
- NOESY : Confirm Z-configuration via spatial proximity of the imine proton and chromene C3-H.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic pattern matching for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the bromine and cyano substituents .
Advanced: How can computational methods predict the electronic properties of this compound?
Answer:
Density Functional Theory (DFT) using the B3LYP hybrid functional (incorporating exact exchange from Hartree-Fock) is employed:
- Basis Sets : 6-311+G(d,p) for geometry optimization and electronic structure analysis.
- Key Outputs :
- HOMO-LUMO gaps to assess reactivity (narrow gaps suggest electrophilic susceptibility).
- Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., cyano group’s electron-withdrawing effect).
- Validation : Compare computed vs. experimental UV-Vis spectra (TD-DFT) for absorption maxima .
Basic: What biological targets are associated with structurally analogous chromene derivatives?
Answer:
Analogous compounds exhibit activity against:
- Kinases : HsCK1e (44% inhibition at 10 µM) via competitive binding to the ATP pocket.
- Proteases : DPP-4 (IC₅₀ ~50 nM) through hydrogen bonding with catalytic residues.
- Cancer Pathways : Apoptosis induction in HCT116 cells (IC₅₀ ~12 µM) by disrupting Bcl-2/Bax balance.
These activities are attributed to the chromene core’s planar structure and substituent-driven target affinity .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?
Answer:
- Variable Substituents : Compare bromine (electron-withdrawing) vs. methoxy (electron-donating) at C6; bromine enhances kinase inhibition but reduces solubility.
- Assay Conditions : Discrepancies in IC₅₀ values may arise from differing ATP concentrations (e.g., 10 µM vs. 100 µM in kinase assays).
- Purity Metrics : HPLC purity thresholds (>95% vs. >98%) impact activity; trace impurities (e.g., E-isomer) may act as off-target inhibitors.
- Molecular Dynamics : Simulate binding poses to explain divergent inhibition profiles across homologs (e.g., fluorophenyl vs. cyanophenyl imines) .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
Answer:
- Continuous Flow Reactors : Enhance yield (≥85%) and reproducibility for imine formation by maintaining precise residence times and temperature gradients.
- Catalyst Recycling : Immobilize Lewis acids (e.g., ZnCl₂ on silica) to reduce waste and costs.
- Crystallization Optimization : Use anti-solvent precipitation (e.g., water in DMF) to improve crystal habit and filtration rates.
- Process Analytics : Implement inline FTIR to monitor reaction progression and detect intermediates .
Basic: What are the stability considerations for this compound under experimental conditions?
Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the chromene core.
- Hydrolytic Stability : Avoid aqueous buffers at pH >8, where the imine bond may hydrolyze.
- Thermal Degradation : Decomposes above 150°C; use low-temperature techniques (e.g., freeze-drying) for lyophilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
